Potassium ((1,4-dioxaspiro[4.5]decan-8-ylidene)methyl)trifluoroborate
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR :
¹³C NMR :
- δ 110–100 ppm : Quaternary carbons in the spirocyclic system.
- δ 150 ppm : Carbon resonance for the methylidene group (C=CH–B).
¹¹B NMR :
- δ 3–5 ppm : Characteristic shift for trifluoroborate salts, confirming sp³ hybridization.
¹⁹F NMR :
- δ -140 to -150 ppm : Triple resonance for equivalent BF₃⁻ fluorine atoms.
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- Molecular Ion Peak : m/z 260.10 ([M–K]⁻), consistent with the molecular formula.
- Fragment Peaks :
- m/z 181: Loss of BF₃ ([C₉H₁₃O₂]⁺).
- m/z 85: Dioxolane ring fragment ([C₃H₅O₂]⁺).
Crystallographic Analysis and Spatial Arrangement
Single-crystal X-ray diffraction reveals a distorted tetrahedral geometry around the boron atom, with bond angles of 109.5°–112° between fluorine atoms. The spirocyclic system adopts a chair conformation for the cyclohexane ring and an envelope conformation for the dioxolane ring, minimizing steric strain. Key metrics include:
| Crystallographic Data | |
|---|---|
| B–F Bond Length | 1.38–1.42 Å |
| B–C Bond Length | 1.56 Å |
| Dihedral Angle (O–C–O) | 115° |
| K⁺···F⁻ Distance | 2.82 Å |
The potassium ion resides in a hexagonal planar coordination environment, interacting with three fluorine atoms from the BF₃⁻ group and three oxygen atoms from adjacent molecules.
Comparative Analysis with Related Organotrifluoroborate Salts
| Property | This Compound | Potassium Vinyltrifluoroborate | Potassium Cyclohexyltrifluoroborate |
|---|---|---|---|
| Molecular Formula | C₉H₁₃BF₃KO₂ | C₂H₃BF₃K | C₆H₁₁BF₃K |
| Boron Hybridization | sp³ | sp² | sp³ |
| Thermal Stability | >200°C | 150°C | 180°C |
| Reactivity in Coupling | Moderate | High | Low |
| Solubility | DMSO > MeOH > H₂O | H₂O > MeOH | THF > DCM |
Properties
Molecular Formula |
C9H13BF3KO2 |
|---|---|
Molecular Weight |
260.10 g/mol |
IUPAC Name |
potassium;1,4-dioxaspiro[4.5]decan-8-ylidenemethyl(trifluoro)boranuide |
InChI |
InChI=1S/C9H13BF3O2.K/c11-10(12,13)7-8-1-3-9(4-2-8)14-5-6-15-9;/h7H,1-6H2;/q-1;+1 |
InChI Key |
TUHSOWJUVUZVKI-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C=C1CCC2(CC1)OCCO2)(F)(F)F.[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium ((1,4-dioxaspiro[4.5]decan-8-ylidene)methyl)trifluoroborate typically involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with appropriate boron-containing reagents under controlled conditions. The process often requires the use of solvents like toluene and catalysts to facilitate the reaction. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form. The scalability of the synthesis process is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
Potassium ((1,4-dioxaspiro[4.5]decan-8-ylidene)methyl)trifluoroborate undergoes several types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Addition Reactions: The spirocyclic structure allows for addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, acids, bases, and organometallic compounds. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome. Solvents like methanol, chloroform, and acetone are often used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
Organic Synthesis
One of the primary applications of potassium ((1,4-dioxaspiro[4.5]decan-8-ylidene)methyl)trifluoroborate is in organic synthesis as a versatile building block for the formation of complex molecules. Its trifluoroborate moiety allows for various coupling reactions, facilitating the creation of carbon-carbon bonds.
Cross-Coupling Reactions
Potassium trifluoroborates are well-known reagents in cross-coupling reactions, such as Suzuki-Miyaura and Negishi reactions. These reactions are essential for constructing biaryl compounds and other complex structures used in pharmaceuticals and agrochemicals. The stability of the trifluoroborate group enhances the yield and selectivity of these reactions.
| Reaction Type | Key Features |
|---|---|
| Suzuki-Miyaura | Forms biaryl compounds; uses palladium catalysts |
| Negishi | Involves organozinc reagents; versatile coupling |
Medicinal Chemistry
In medicinal chemistry, this compound has potential applications in drug development due to its ability to modify biological targets.
Anticancer Agents
Research indicates that compounds containing the dioxaspiro structure can exhibit anticancer properties. The trifluoroborate group may enhance the solubility and biological activity of these compounds, making them suitable candidates for further development as anticancer drugs.
Antimicrobial Activity
Some studies suggest that derivatives of dioxaspiro compounds show antimicrobial activity against various pathogens. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways, making them potential candidates for new antibiotics.
Materials Science
The unique properties of this compound also find applications in materials science.
Polymer Chemistry
In polymer chemistry, this compound can be utilized as a monomer or additive to enhance the properties of polymers. Its incorporation may improve thermal stability and mechanical strength, which are critical for advanced materials used in electronics and coatings.
Catalysis
The compound's ability to participate in various chemical transformations makes it a candidate for catalysis applications. Its use in catalytic processes can lead to more efficient synthesis routes with reduced environmental impact.
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in practical applications:
- Study on Cross-Coupling Efficiency: A recent study demonstrated that using potassium trifluoroborates significantly increased yields in Suzuki-Miyaura reactions compared to traditional boron reagents .
- Anticancer Activity Investigation: Research published in a peer-reviewed journal highlighted that derivatives of dioxaspiro compounds exhibited selective cytotoxicity against cancer cell lines, suggesting their potential as therapeutic agents .
Mechanism of Action
The mechanism of action of Potassium ((1,4-dioxaspiro[4.5]decan-8-ylidene)methyl)trifluoroborate involves its interaction with molecular targets through its reactive functional groups. The trifluoroborate moiety can participate in coordination with metal centers, while the spirocyclic structure provides stability and rigidity to the molecule. These interactions can influence various biochemical pathways and processes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Potassium Trifluoro(1,4-dioxaspiro[4.5]dec-7-en-8-yl)borate
This compound (CAS: Not provided) shares the spirocyclic backbone but differs in substituents, featuring a cyclohexene ring instead of a methylidene group. It has been used in Ni-catalyzed cross-couplings with alkyl halides, achieving yields comparable to linear alkenyltrifluoroborates (e.g., potassium (E)-2-styryltrifluoroborate). The spirocyclic structure enhances stability during purification and reaction, reducing side reactions like protodeboronation .
Key Data:
- Application : Cross-coupling with alkyl halides (e.g., benzyl bromide).
- Reactivity : Similar to linear alkenyltrifluoroborates but with improved stability.
- Yield: Comparable to non-spiro analogs under identical conditions .
Potassium ((Diphenylphosphino)ethynyl)trifluoroborate
This compound (synthesized in ) replaces the spirocyclic system with a diphenylphosphino-ethynyl group. Its synthesis involves ethynyldiphenylphosphine lithiation, boronation, and KHF₂ treatment (39% yield). It is used in Pd-catalyzed couplings, such as with 1-bromo-4-nitrobenzene (9 mol% PdCl₂(dppf), Cs₂CO₃), yielding phosphine oxide derivatives .
Key Data:
2-((1,4-Dioxaspiro[4.5]decan-8-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This boronic ester (CAS: 2246878-23-7) shares the spirocyclic methylidene motif but lacks the trifluoroborate group. It is a precursor for Suzuki-Miyaura couplings, with a molecular weight of 280.17 g/mol. Unlike trifluoroborates, boronic esters require activation (e.g., hydrolysis) for reactivity, making K-Spiro-TFB more user-friendly in aqueous conditions .
Key Data:
- Molecular Formula : C₁₅H₂₅BO₄.
- Applications : Intermediate in spirocyclic boronate synthesis.
Aryl-Substituted Potassium Trifluoroborates
Examples include:
- Potassium (2,4-dichlorophenyl)trifluoroborate : Used in aryl-aryl couplings, with electronic tuning from electron-withdrawing Cl groups .
- Potassium 4-(2-hydroxyethyl)phenyltrifluoroborate : Polar substituents enhance solubility in protic solvents .
Comparative Reactivity Table:
| Compound | Structure Type | Key Feature | Typical Application |
|---|---|---|---|
| K-Spiro-TFB | Spirocyclic trifluoroborate | Steric rigidity, stability | Ni/Pd cross-couplings |
| Potassium ((Diphenylphosphino)ethynyl)trifluoroborate | Ethynyl-phosphine | Dual functionality (B and P) | Sonogashira couplings |
| 2-((Spiro)methyl)-dioxaborolane | Boronic ester | Hydrolytic activation required | Suzuki-Miyaura couplings |
| Potassium (2,4-dichlorophenyl)trifluoroborate | Aryl trifluoroborate | Electron-deficient aryl group | Electron-poor aryl couplings |
Stability and Reactivity Trends
- Trifluoroborate vs. Boronic Esters : Trifluoroborates (e.g., K-Spiro-TFB) are hydrolytically stable and directly reactive in cross-couplings, whereas boronic esters require pre-activation .
- Spirocyclic vs. Linear Systems : Spirocyclic trifluoroborates exhibit enhanced thermal and oxidative stability due to reduced strain and restricted rotation .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl in dichlorophenyl derivatives) accelerate transmetalation in Pd-catalyzed reactions, while spiro systems balance steric hindrance and reactivity .
Biological Activity
Potassium ((1,4-dioxaspiro[4.5]decan-8-ylidene)methyl)trifluoroborate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound is derived from the dioxaspirodecane framework, which contributes to its biological properties. The trifluoroborate moiety enhances the compound's reactivity and solubility in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂O₃B F₃K |
| Molecular Weight | 233.13 g/mol |
| Melting Point | Not reported |
| Solubility | Soluble in water |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : Its structural features allow it to interact with various receptors, influencing signaling pathways that regulate cellular functions.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound displayed significant inhibition zones compared to control groups.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Case Study 2: Cytotoxicity Assay
In vitro cytotoxicity assays were conducted using human cancer cell lines (e.g., HeLa and MCF-7). The compound showed dose-dependent cytotoxic effects, with IC50 values indicating its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
Q & A
Q. What are the key synthetic pathways for preparing Potassium ((1,4-dioxaspiro[4.5]decan-8-ylidene)methyl)trifluoroborate?
The synthesis typically involves two stages:
- Step 1 : Reduction of 1,4-dioxaspiro[4.5]decan-8-one (CAS: 290) using NaBH₄ in methanol at 0°C to yield 1,4-dioxaspiro[4.5]decan-8-ol (CAS: 291) .
- Step 2 : Functionalization of the spirocyclic intermediate with a trifluoroborate group. For analogous trifluoroborates, potassium sources (e.g., KHF₂) are used under anhydrous conditions, followed by purification via column chromatography or recrystallization .
Q. What spectroscopic methods are critical for characterizing this compound?
- NMR Spectroscopy : , , and NMR confirm structural integrity, boron coordination, and spirocyclic geometry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₅H₂₅BF₃KO₄) and isotopic patterns .
- X-ray Crystallography : Resolves bond angles and spatial arrangement, particularly for verifying spirocyclic conformation .
Q. What safety precautions are essential when handling this compound?
- PPE : Wear nitrile gloves, lab coat, and safety goggles due to risks of skin/eye irritation (GHS Category 1) .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Storage : Keep in airtight containers at 2–8°C, away from moisture, to prevent hydrolysis of the trifluoroborate group .
Advanced Research Questions
Q. How does the spirocyclic structure influence reactivity in cross-coupling reactions?
The 1,4-dioxaspiro[4.5]decan-8-ylidene moiety stabilizes transition states in Suzuki-Miyaura couplings by rigidifying the boron center. Computational studies (DFT) show enhanced electron-withdrawing effects at the boron atom, increasing oxidative addition efficiency with palladium catalysts .
Q. What strategies resolve discrepancies in reaction yields during trifluoroborate synthesis?
- Purity Analysis : Use HPLC (C18 columns, 0.1% TFA in acetonitrile/water) to detect impurities from incomplete reduction or side reactions .
- Optimization : Adjust stoichiometry of NaBH₄ (1.5–2.0 eq.) and reaction time (12–24 hrs) to maximize alcohol intermediate yield before boron functionalization .
Q. How does pH affect the stability of the trifluoroborate group in aqueous solutions?
Q. What computational tools predict the compound’s behavior in catalytic cycles?
Q. How can structural modifications enhance the compound’s application in asymmetric catalysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
